REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:13])[CH:5](Cl)[C:6](=[O:11])[C:7]([F:10])([F:9])[F:8])[CH3:2].[C:14]([NH2:22])(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[C:15]1([C:14]2[O:21][C:5]([C:4]([OH:3])=[O:13])=[C:6]([C:7]([F:8])([F:9])[F:10])[N:22]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[CH2:1]([O:3][C:4]([CH:5]1[O:21][C:14]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[N:22][C:6]1([OH:11])[C:7]([F:10])([F:9])[F:8])=[O:13])[CH3:2]
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Name
|
|
Quantity
|
436 mg
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(C(F)(F)F)=O)Cl)=O
|
Name
|
|
Quantity
|
484 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica gel 60, 230-400 mesh, 0-80% ethyl acetate in hexane for 25 min)
|
Duration
|
25 min
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC(=C(N1)C(F)(F)F)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1C(N=C(O1)C1=CC=CC=C1)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 75.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |